molecular formula C17H25NO2 B261414 N-cyclohexyl-N-methyl-4-propoxybenzamide

N-cyclohexyl-N-methyl-4-propoxybenzamide

Cat. No.: B261414
M. Wt: 275.4 g/mol
InChI Key: WBBCOMPQXPGNOH-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-methyl-4-propoxybenzamide is a benzamide derivative characterized by a central benzene ring substituted with a propoxy group at the para position. The nitrogen atom of the benzamide moiety is further substituted with a cyclohexyl and a methyl group. This structure confers unique physicochemical properties, including lipophilicity influenced by the cyclohexyl and propoxy groups, and steric effects from the N-methyl substitution.

Properties

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

N-cyclohexyl-N-methyl-4-propoxybenzamide

InChI

InChI=1S/C17H25NO2/c1-3-13-20-16-11-9-14(10-12-16)17(19)18(2)15-7-5-4-6-8-15/h9-12,15H,3-8,13H2,1-2H3

InChI Key

WBBCOMPQXPGNOH-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)N(C)C2CCCCC2

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N(C)C2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Notable Properties/Applications References
N-cyclohexyl-N-methyl-4-propoxybenzamide C₁₇H₂₅NO₂ N-cyclohexyl, N-methyl, 4-propoxy High lipophilicity; potential intermediate Inferred
N-cyclohexyl-4-methoxybenzamide C₁₄H₁₉NO₂ N-cyclohexyl, 4-methoxy Reduced lipophilicity vs. propoxy
N,N-Dicyclohexyl-4-nitrobenzamide C₁₉H₂₆N₂O₃ N,N-dicyclohexyl, 4-nitro High steric bulk; electron-withdrawing
4-Methoxy-N-methylbenzamide C₉H₁₁NO₂ N-methyl, 4-methoxy Intermediate; planar crystal packing
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide C₁₉H₁₉N₃O₄ Oxadiazole ring, 3-propoxy, 4-methoxyphenyl Enhanced rigidity; therapeutic potential

Research Findings and Structural Insights

  • Crystallographic Data : Compounds like 4-Methoxy-N-methylbenzamide exhibit planar amide groups (dihedral angle 10.6°), enabling intermolecular N–H⋯O hydrogen bonds and C–H⋯C interactions, which stabilize crystal structures . In contrast, bulkier substituents (e.g., cyclohexyl groups) likely disrupt such interactions, increasing amorphous character and solubility .
  • Synthetic Utility: Benzamides with para-alkoxy groups are common intermediates.

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